An In-depth Technical Guide to 2-Amino-4-bromo-5-chlorobenzoic acid (CAS 150812-32-1)
An In-depth Technical Guide to 2-Amino-4-bromo-5-chlorobenzoic acid (CAS 150812-32-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Architectural Element in Modern Drug Discovery
In the intricate world of medicinal chemistry, the strategic value of a molecular scaffold is measured by its versatility, reactivity, and the novelty of the structures it can generate. 2-Amino-4-bromo-5-chlorobenzoic acid, a polysubstituted anthranilic acid derivative, has emerged as a compound of significant interest. Its unique arrangement of an amino group, a carboxylic acid, and two distinct halogens on an aromatic ring provides a rich platform for the synthesis of complex heterocyclic systems. This guide, intended for the discerning researcher, delves into the core technical aspects of this compound, from its synthesis and characterization to its pivotal role as a precursor in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. By understanding the fundamental chemistry and strategic applications of this building block, researchers can better harness its potential to construct novel molecular entities with significant pharmacological promise.
Physicochemical Profile and Spectroscopic Characterization
A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective utilization in synthesis. While comprehensive, publicly available spectroscopic data for 2-Amino-4-bromo-5-chlorobenzoic acid is limited, this section compiles its known properties and provides an interpretive analysis based on the expected spectral characteristics and data from closely related analogs.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 150812-32-1 | [1] |
| Molecular Formula | C₇H₅BrClNO₂ | [1] |
| Molecular Weight | 250.48 g/mol | [1] |
| Appearance | Solid (Typical for similar compounds) | General Knowledge |
| Boiling Point | 385.7±42.0 °C (Predicted) | [1] |
| Density | 1.892 g/cm³ | [1] |
| pKa | 2.60 (Predicted) | [1] |
Spectroscopic Analysis: An Interpretive Approach
1.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring.
-
H-3: This proton is expected to be a singlet, appearing at a distinct chemical shift due to its unique electronic environment.
-
H-6: This proton is also expected to be a singlet.
The broad singlets for the -NH₂ and -COOH protons would also be present, with their chemical shifts being highly dependent on the solvent and concentration.
1.2.2. ¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the attached functional groups:
-
Carbonyl Carbon (-COOH): Expected to be the most downfield signal, typically in the range of 165-175 ppm.
-
Aromatic Carbons: Six signals are expected in the aromatic region (approx. 110-150 ppm). The carbons attached to the halogens (C-4 and C-5) and the amino group (C-2) will show characteristic shifts.
1.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)
The FTIR spectrum will be characterized by the vibrational frequencies of its functional groups:
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
C=O Stretching: A strong absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C=C Stretching: Aromatic ring vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-N, C-Cl, and C-Br Stretching: These will be present in the fingerprint region (below 1300 cm⁻¹).
1.2.4. Mass Spectrometry (MS) (Predicted)
The mass spectrum will provide the molecular weight and fragmentation pattern.
-
Molecular Ion Peak ([M]⁺): A prominent cluster of peaks around m/z 249, 251, and 253, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
-
Key Fragments: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The presence of the halogen atoms will lead to characteristic isotopic patterns in the fragment ions.
Synthesis of 2-Amino-4-bromo-5-chlorobenzoic acid: A Strategic Approach
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic approach involves the sequential halogenation of a simpler, commercially available starting material. A plausible starting material is 2-amino-5-chlorobenzoic acid.
Caption: Retrosynthetic analysis of 2-Amino-4-bromo-5-chlorobenzoic acid.
The forward synthesis would, therefore, involve the bromination of 2-amino-5-chlorobenzoic acid. The directing effects of the substituents on the aromatic ring are crucial in determining the position of bromination. The amino group (-NH₂) is a strong activating group and is ortho-, para- directing. The carboxylic acid (-COOH) is a deactivating group and is meta- directing. The chloro group (-Cl) is deactivating but ortho-, para- directing. In 2-amino-5-chlorobenzoic acid, the positions ortho and para to the strongly activating amino group are C3 and C6. The position para to the chloro group is C2 (already substituted). The position ortho to the chloro group is C4 and C6. The position meta to the carboxylic acid is C4 and C6. The convergence of these directing effects, particularly the strong activation by the amino group, suggests that electrophilic substitution is most likely to occur at position 4.
Proposed Experimental Protocol for Synthesis
This protocol is a theoretical, yet chemically sound, procedure based on standard methods for the bromination of activated aromatic rings.
Step 1: Bromination of 2-Amino-5-chlorobenzoic acid
Caption: Proposed synthesis workflow for 2-Amino-4-bromo-5-chlorobenzoic acid.
Materials:
-
2-Amino-5-chlorobenzoic acid
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (aqueous)
-
Ice-cold water
-
Standard laboratory glassware
Procedure:
-
In a fume hood, dissolve 2-amino-5-chlorobenzoic acid in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.
-
Quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the orange color of bromine disappears.
-
The solid precipitate of 2-Amino-4-bromo-5-chlorobenzoic acid is then collected by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove any remaining acetic acid and salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
Self-Validation and Causality: The choice of acetic acid as a solvent is due to its ability to dissolve the starting material and its stability towards bromine. The low temperature during bromine addition is crucial to control the reaction rate and minimize potential side reactions. The aqueous workup with sodium bisulfite is a standard and effective method for neutralizing unreacted bromine. Recrystallization is a fundamental technique for purifying solid organic compounds, ensuring the high purity required for subsequent applications.
Applications in Pharmaceutical Research and Development
The trifunctional nature of 2-Amino-4-bromo-5-chlorobenzoic acid makes it a highly valuable intermediate in the synthesis of complex pharmaceutical agents. Its utility is particularly evident in the construction of heterocyclic scaffolds, which are prevalent in many drug molecules.
A Key Building Block for Kinase Inhibitors
One of the most significant applications of this compound is in the synthesis of quinazolinone derivatives, a class of compounds known to exhibit a wide range of biological activities, including as kinase inhibitors for cancer therapy.
A specific and highly relevant example is the synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-one . This compound serves as a core scaffold for the development of more complex kinase inhibitors.
Synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-one:
A reaction has been reported involving 2-Amino-4-bromo-5-chlorobenzoic acid and formimidamide acetate in ethanol under reflux conditions to yield 7-Bromo-6-chloroquinazolin-4(3H)-one.
Caption: Synthesis of a quinazolinone core from 2-Amino-4-bromo-5-chlorobenzoic acid.
Experimental Protocol (Based on literature for similar transformations):
-
To a solution of 2-Amino-4-bromo-5-chlorobenzoic acid in ethanol, add formimidamide acetate.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, being a solid, may precipitate out of the solution upon cooling.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Further purification can be achieved by recrystallization.
Mechanistic Insight: This reaction is a cyclocondensation. The amino group of the anthranilic acid derivative attacks one of the electrophilic carbons of formimidamide acetate, followed by an intramolecular cyclization and elimination of water and other small molecules to form the stable quinazolinone ring system. This approach is a common and efficient method for the synthesis of this important heterocyclic core.
Potential in the Synthesis of SGLT2 Inhibitors
While direct evidence for the use of 2-Amino-4-bromo-5-chlorobenzoic acid in the synthesis of approved SGLT2 inhibitors is not prominent in the literature, a closely related compound, 5-bromo-2-chlorobenzoic acid, is a key intermediate in the synthesis of Dapagliflozin and Empagliflozin, both blockbuster drugs for the treatment of type 2 diabetes.[2][3] This highlights the pharmaceutical industry's interest in this substitution pattern on the benzoic acid scaffold. The presence of the additional amino group in the title compound offers a handle for further derivatization, potentially leading to the development of novel SGLT2 inhibitors with different pharmacological profiles.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-4-bromo-5-chlorobenzoic acid.
-
Hazard Statements: Based on aggregated GHS data, this compound may be harmful if swallowed, cause serious eye damage, and may cause respiratory irritation.[1]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water and seek medical advice.
-
Conclusion and Future Outlook
2-Amino-4-bromo-5-chlorobenzoic acid stands as a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of functional groups provides chemists with a versatile tool for the construction of complex and biologically relevant molecules. While its full potential is still being explored, its demonstrated utility as a precursor to kinase inhibitor scaffolds underscores its importance in modern drug discovery. As the demand for novel therapeutics continues to grow, it is certain that this and other similarly functionalized building blocks will play an increasingly critical role in the development of the next generation of medicines. Future research into novel synthetic routes and the exploration of its use in the synthesis of a wider range of bioactive compounds will undoubtedly continue to expand the horizons of its application.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Applications of 2-Amino-4-bromo-5-chlorobenzoic Acid in Chemical Industry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]
- Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173–9200.
- Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
-
Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINONE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]
-
Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
ResearchGate. (n.d.). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. Retrieved from [Link]
-
PubMed. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Retrieved from [Link]
-
PubMed Central (PMC). (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][4]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Targeting amino acid metabolism for cancer therapy. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO2023019849 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
-
PubMed. (n.d.). Targeting amino acid metabolism in cancer. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Recent progress in targeting cancer. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Design and Study of Kinase Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
PubMed Central (PMC). (n.d.). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]
-
PubMed. (2022). Medicinal Chemistry Strategies for the Development of Bruton's Tyrosine Kinase Inhibitors against Resistance. Retrieved from [Link]
-
MDPI. (n.d.). The Development of BTK Inhibitors: A Five-Year Update. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity. Retrieved from [Link]
-
PubMed. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
- Google Patents. (n.d.). CN103387584A - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid.
-
PubMed. (2016). Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor. Retrieved from [Link]
-
European Patent Office. (n.d.). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
Organic Spectroscopy International. (2018). 2-amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000438 4-Chlorobenzoic Acid at BMRB. Retrieved from [Link]
-
Chegg.com. (2022). Solved Analyze the 1H-NMR and 13C-NMR spectra of. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Amino-5-bromobenzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST WebBook. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved from [Link]
-
PubMed. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-bromo-5-chlorobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors.
- Google Patents. (n.d.). US9359308B2 - Pyrazine kinase inhibitors.
-
Stanford University. (n.d.). Patents - Gray Lab. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
SCIRP. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 4. ijpsr.com [ijpsr.com]
